N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound known for its unique properties and applications in various fields of research. This compound is characterized by the presence of a thiazole ring and a dichloroethenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,2-dichloroethenylamine with thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide include other thiazole derivatives and dichloroethenyl-containing compounds. Examples include:
- N-(2,2-dichloroethenyl)acetamide
- 2,2-dichloroethenylthiazole
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a dichloroethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
73040-48-9 |
---|---|
Molecular Formula |
C7H6Cl2N2OS |
Molecular Weight |
237.11 g/mol |
IUPAC Name |
N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H6Cl2N2OS/c1-4(12)10-7-11-5(3-13-7)2-6(8)9/h2-3H,1H3,(H,10,11,12) |
InChI Key |
WXVRSTBYPGEQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.